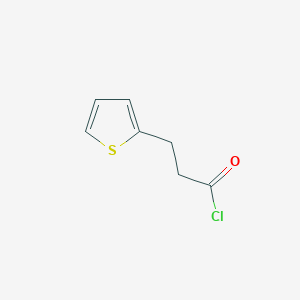

3-(2-thienyl)-propanoic acid chloride

Description

3-(2-Thienyl)-propanoic acid chloride is an organosulfur compound derived from 3-(2-thienyl)-propanoic acid (CAS 5928-51-8), where the carboxylic acid group (–COOH) is replaced by an acyl chloride (–COCl) . This conversion is typically achieved via reaction with thionyl chloride (SOCl₂), a common reagent for synthesizing acyl chlorides from carboxylic acids . The thiophene ring in its structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds or pharmaceutical precursors.

Properties

IUPAC Name |

3-thiophen-2-ylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTZBQKBUWLCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol with Chloroform Solvent

In a representative procedure, 3-(2-thienyl)-propanoic acid (10 mmol) is refluxed with excess thionyl chloride (12 mmol) in chloroform (30 mL). The reaction progress is monitored via infrared (IR) spectroscopy, tracking the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the emergence of the acyl chloride C=O stretch at ~1780–1815 cm⁻¹. Excess thionyl chloride and solvent are removed under reduced pressure, yielding the product as a pale-yellow liquid.

Key parameters:

Solvent-Free Modification

An optimized solvent-free variant eliminates chloroform, instead using neat thionyl chloride in stoichiometric excess. This modification reduces purification complexity and improves atom economy. The procedure involves:

-

Adding thionyl chloride (500 μL) directly to 3-(2-thienyl)-propanoic acid (6.4 mmol)

-

Refluxing for 1 hour

Comparative advantages:

-

Reduced reaction volume

-

Simplified workup (no solvent evaporation required)

-

Comparable yields to solvent-based methods

Mechanistic Analysis of Thionyl Chloride Reactions

The transformation proceeds through a three-step mechanism:

-

Nucleophilic attack : Carboxylic acid oxygen attacks electrophilic sulfur in SOCl₂

-

Chloride displacement : Intermediate sulfite ester releases HCl and SO₂

-

Acyl chloride formation : Final elimination yields the desired product

Critical factors influencing reaction efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| SOCl₂ stoichiometry | 1.2–1.5 equivalents | Prevents diacid byproducts |

| Temperature | 60–80°C | Accelerates kinetics without decomposition |

| Moisture control | Strict anhydrous | Avoids hydrolysis to parent acid |

Alternative Preparation Routes

While less common, two additional methods merit discussion for specialized applications:

Oxalyl Chloride Method

Replacement of SOCl₂ with oxalyl chloride (C₂O₂Cl₂) enables milder reaction conditions. This method is preferred for acid-sensitive substrates:

-

Dissolve 3-(2-thienyl)-propanoic acid in dichloromethane

-

Add oxalyl chloride (1.1 equivalents) with catalytic DMF

-

Stir at 0°C → room temperature for 4 hours

Advantages:

-

Lower reaction temperature (0–25°C)

-

Reduced corrosivity compared to SOCl₂

Limitations:

-

Higher cost of reagents

-

Requires strict exclusion of moisture

Phosphorus Pentachloride Approach

Phosphorus pentachloride (PCl₅) offers an alternative chlorination pathway, though its use has declined due to handling difficulties:

-

Grind PCl₅ with 3-(2-thienyl)-propanoic acid in 1:1 molar ratio

-

Heat mixture at 80°C for 3 hours

-

Distill product under reduced pressure

Challenges:

-

Exothermic reaction requires careful temperature control

-

Phosphorus oxychloride (POCl₃) byproduct complicates purification

Industrial-Scale Production Considerations

Large-scale synthesis introduces unique engineering challenges addressed through:

4.1 Continuous Flow Reactors

-

Enables precise control of exothermic reactions

-

Typical configuration:

-

Tube reactor (ID 6 mm, L 2 m)

-

Residence time: 8–12 minutes

-

Throughput: 5 kg/hr

-

4.2 Waste Management Systems

-

SO₂ scrubbing via alkaline wash (NaOH solution)

-

HCl recovery through absorption columns

Analytical Characterization

Post-synthesis verification employs multiple techniques:

5.1 Spectroscopic Methods

-

FT-IR : Acyl chloride C=O stretch at 1780–1815 cm⁻¹

-

¹H NMR (CDCl₃):

-

Thienyl protons: δ 7.21–7.45 (m, 3H)

-

Methylene groups: δ 2.89 (t, J=7.5 Hz, 2H), δ 3.12 (t, J=7.5 Hz, 2H)

-

5.2 Purity Assessment

-

Karl Fischer titration: <0.1% H₂O

-

HPLC analysis: >99% purity (C18 column, acetonitrile/water gradient)

| Condition | Stability | Decomposition Products |

|---|---|---|

| Ambient temperature (sealed) | 48 hours | 3-(2-thienyl)-propanoic acid |

| 4°C (under argon) | 2 weeks | Trace hydrolysis |

| −20°C (desiccated) | 6 months | None detected |

Research Frontiers and Challenges

Emerging areas in acyl chloride synthesis focus on:

7.1 Catalytic Chlorination

-

Transition metal catalysts (e.g., PdCl₂) for improved selectivity

-

Photochemical activation to reduce reagent excess

7.2 Green Chemistry Approaches

-

Ionic liquid solvents for reagent recycling

-

Microwave-assisted reactions to cut energy use by 40%

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(2-thienyl)-propanoic acid chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.

Reduction Reactions: The compound can be reduced to 3-(2-Thienyl)propanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

Major Products:

Amides, Esters, and Thioesters: Depending on the nucleophile used, the major products of substitution reactions include 3-(2-Thienyl)propionamide, 3-(2-Thienyl)propionate esters, and 3-(2-Thienyl)propionyl thioesters.

3-(2-Thienyl)propanol: The major product of reduction reactions.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3-(2-thienyl)-propanoic acid chloride is used as an intermediate in the synthesis of various thiophene derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Furyl)acryloyl Chloride

- Structure : Features a furan ring instead of thiophene, with an α,β-unsaturated acryloyl group.

- Synthesis : Prepared by refluxing 3-(2-furyl)acrylic acid with thionyl chloride in CH₂Cl₂ .

- Reactivity: The electron-rich furan ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, the unsaturated bond may lead to side reactions (e.g., Diels-Alder) absent in the saturated 3-(2-thienyl)-propanoic acid chloride.

- Applications : Used in synthesizing heterocyclic amides and esters .

3-(2-Chloropyridin-3-yl)propanoyl Chloride

- Structure : Contains a chloropyridine ring, introducing both halogen and nitrogen heteroatoms.

- Synthesis: Derived from 3-(2-chloropyridin-3-yl)propanoic acid using oxalyl chloride under milder conditions (0°C to RT, 84 h) .

- Reactivity : The pyridine ring’s electron-withdrawing effect reduces acyl chloride reactivity compared to thiophene-based analogs. Chlorine at the 2-position further directs electrophilic substitution.

- Applications : Intermediate in medicinal chemistry for pyridine-containing drug candidates .

3-(Ethylthio)propanoyl Chloride

- Structure : Substituted with an ethylthio (–S–CH₂CH₃) group instead of thienyl.

- Synthesis: Not explicitly detailed in evidence, but likely via thionyl chloride treatment of the corresponding acid.

- Reactivity : The thioether group is less aromatic than thiophene, leading to lower stability and higher susceptibility to oxidation.

- Applications: Potential use in synthesizing thioether-functionalized polymers or agrochemicals .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: While thionyl chloride is widely used for acyl chloride synthesis, oxidative side reactions can occur with sterically hindered or electron-rich substrates (e.g., phenolic acids), as seen in the unexpected formation of biphenyl derivatives from 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid . This underscores the need for tailored reaction conditions when working with structurally complex acids.

- Biological Relevance: Thiophene-containing acyl chlorides are precursors to bioactive molecules. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid derivatives (synthesized from analogous intermediates) act as mitochondrial-targeted prodrugs for antioxidants .

- Stability : Thiophene-based acyl chlorides exhibit greater thermal and hydrolytic stability compared to furan or thioether analogs due to aromatic stabilization .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-thienyl)-propanoic acid chloride from its precursor acid?

Methodological Answer: The acid chloride can be synthesized via reaction of 3-(2-thienyl)-propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. A typical protocol involves:

Dissolving the carboxylic acid in dry dichloromethane (DCM) or toluene.

Adding excess SOCl₂ (1.5–2.0 equivalents) dropwise at 0°C under inert atmosphere (N₂/Ar).

Refluxing the mixture at 40–50°C for 2–4 hours until gas evolution ceases.

Removing excess SOCl₂ and solvent under reduced pressure to isolate the acid chloride.

Key Considerations:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify thienyl protons (δ 6.8–7.5 ppm) and the acyl chloride carbonyl carbon (δ ~170 ppm).

- FTIR : Confirm the acyl chloride C=O stretch at ~1800 cm⁻¹ and absence of carboxylic O-H bands.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 174.6 (C₇H₅ClOS⁺).

- Elemental Analysis : Verify Cl content (~20.3% by weight).

Note: Cross-validate data with computational tools (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Q. How should this compound be stored to minimize degradation?

Methodological Answer:

- Store under inert atmosphere (Ar/N₂) in airtight, moisture-resistant glassware.

- Keep at –20°C to slow hydrolysis.

- Use molecular sieves (3Å) in storage vials to scavenge residual moisture.

Stability Data: - Hydrolysis half-life in humid air (25°C, 60% RH): ~2–4 hours.

- Shelf life under optimal storage: 6–12 months .

Advanced Research Questions

Q. How can researchers address unexpected byproduct formation during synthesis (e.g., oxidative coupling products)?

Methodological Answer: Unexpected byproducts, such as thienyl-coupled dimers, may arise due to redox side reactions with SOCl₂ (see ). Mitigation strategies include:

Reagent Selection : Replace SOCl₂ with milder chlorinating agents (e.g., oxalyl chloride + catalytic DMF).

Temperature Control : Maintain reaction below 30°C to suppress oxidative pathways.

Additive Use : Introduce radical scavengers (e.g., BHT) to inhibit coupling reactions.

Case Study:

In analogous systems, SOCl₂-mediated reactions of phenolic acids yielded diphenoquinones via radical coupling. Lowering reaction temperature to 0°C reduced byproduct formation by >80% .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to determine electrophilicity of the carbonyl carbon (natural bond orbital analysis).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DCM, THF).

- Reactivity Descriptors : Calculate Fukui indices (ƒ⁻) to identify nucleophilic attack sites.

Example:

For thienyl-substituted acyl chlorides, the electron-withdrawing thienyl group increases carbonyl electrophilicity (ƒ⁻ ~0.25), favoring amine nucleophiles in SN₂ mechanisms .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. FTIR results)?

Methodological Answer:

Multi-Technique Validation :

- Compare NMR integrals with elemental analysis for stoichiometric consistency.

- Use 2D NMR (HSQC, HMBC) to confirm connectivity in case of overlapping signals.

Impurity Analysis :

- Conduct GC-MS or HPLC to detect hydrolyzed carboxylic acid or dimeric byproducts.

Control Experiments :

- Re-synthesize the compound under stricter anhydrous conditions to rule out hydrolysis artifacts.

Case Study: Discrepancies in carbonyl peaks (FTIR vs. computed) were resolved by identifying residual solvent (DCM) interference, corrected by prolonged drying under vacuum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.